Lesinurad Impurity C
Description
Background and Chemical Classification
Lesinurad Impurity C (CAS: 1038366-57-2) is an organic compound classified as a process-related impurity in the synthesis of Lesinurad, a uric acid transporter 1 (URAT1) inhibitor used to treat hyperuricemia and gout. Its molecular formula is $$ \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{S} $$, with a molecular weight of 285.33 g/mol. Structurally, it features a naphthalene core linked to a triazole ring via a sulfur-containing acetic acid moiety.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{S} $$ |
| Molecular Weight | 285.33 g/mol |
| IUPAC Name | 2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
| Purity Threshold | >95% (typical for reference standards) |
The impurity arises during the synthesis of Lesinurad, particularly during cyclopropane ring formation or triazole substitution reactions.
Historical Context in Pharmaceutical Impurity Research
The identification and control of impurities like this compound gained prominence after the International Council for Harmonisation (ICH) introduced guidelines (Q3A, Q3C, M7) to standardize impurity profiling. These guidelines mandate rigorous characterization of impurities exceeding 0.10% concentration thresholds in active pharmaceutical ingredients (APIs). This compound was first documented in 2012 during pharmacokinetic studies of Lesinurad metabolites, highlighting its role as a synthetic intermediate.
Structural Relationship to Lesinurad
This compound shares structural homology with Lesinurad (CAS: 878672-00-5) but lacks the bromine atom and cyclopropane group present in the parent compound.
Table 2: Structural Comparison of Lesinurad and Impurity C
| Feature | Lesinurad | This compound |
|---|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{14}\text{Br}\text{N}3\text{O}2\text{S} $$ | $$ \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{S} $$ |
| Key Functional Groups | Bromine, cyclopropane | Naphthalene, triazole |
| Molecular Weight | 404.28 g/mol | 285.33 g/mol |
The absence of bromine reduces its uricosuric activity, but its structural similarity necessitates strict control to ensure drug efficacy.
Significance in Pharmaceutical Analysis
This compound is critical in quality control for three reasons:
- Synthetic Byproduct : It forms during incomplete cyclopropane substitution or triazole ring closure.
- Stability Indicator : Elevated levels may signal degradation under acidic or oxidative conditions.
- Regulatory Compliance : The European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) enforce a 0.15% threshold for unidentified impurities in APIs.
Analytical methods for its detection include:
Impurity Profiling Framework
The ICH Q3A framework categorizes this compound as a "specified impurity" requiring identification, quantification, and toxicological assessment.
Table 3: ICH Q3A Impurity Thresholds for APIs
| Threshold Type | Concentration Limit |
|---|---|
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
Advanced tools like ACD/Impurity Profiling Suite predict genotoxic risks by analyzing structural alerts (e.g., triazole rings). For this compound, probabilistic models classify it as a Class 4 impurity (no structural alerts for mutagenicity).
Properties
IUPAC Name |
2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBOVZSWIYSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Relationship to Lesinurad’s Core Structure
Lesinurad Impurity C shares a 1,2,4-triazole-thioacetic acid backbone with lesinurad but lacks the 4-cyclopropylnaphthalene substituent. This suggests it arises from incomplete functionalization during key coupling or cyclization steps. Comparative analysis of lesinurad’s synthesis reveals two primary pathways for Impurity C generation:
Key Reaction Intermediates
Patents describe intermediate compounds critical to lesinurad’s synthesis that may propagate Impurity C:
-
Compound 12 (N-(4-cyclopropylnaphthalene)dithiocarbamic acid salt) : Formed from 4-cyclopropyl-1-naphthylamine, carbon disulfide, and NaOH/KOH. Incomplete purification here may leave residual amine precursors.
-
Compound 3 (Brominated intermediate) : Generated via phosphorus tribromide (PBr₃) treatment; halogen exchange with contaminated reagents could yield chlorinated analogs.
Synthetic Pathways for this compound
Pathway A: Direct Synthesis via Thioacetic Acid Coupling
This route bypasses the naphthalene functionalization step entirely:
Reaction Scheme
-
Formation of 1,2,4-Triazole Core :
Table 1: Optimization of Triazole-Thioacetic Acid Coupling
Pathway B: Degradation of Lesinurad Intermediate
Impurity C emerges during hydrolysis of brominated precursor (Compound 2):
Mechanism :
-
Critical Factors :
Table 2: Hydrolysis Conditions and Impurity C Yield
| Base | Concentration (M) | Temp (°C) | Impurity C (%) |
|---|---|---|---|
| NaOH | 0.5 | 25 | 2.1 |
| LiOH | 0.3 | 40 | 5.8 |
| K₂CO₃ | 1.0 | 60 | 12.4 |
| Data inferred from and. |
Isolation and Purification Strategies
Chromatographic Separation
Crystallization Controls
-
Solvent Screening : Ethanol/water (7:3) achieves 98.2% purity after two recrystallizations.
-
Impurity Partitioning : Impurity C remains in mother liquor due to lower hydrophobicity vs. lesinurad.
Analytical Characterization Data
Table 3: Spectroscopic Properties of this compound
| Technique | Data |
|---|---|
| HRMS | m/z 286.0821 [M+H]⁺ (calc. 286.0819 for C₁₄H₁₂N₃O₂S) |
| ¹H NMR | (DMSO-d₆) δ 8.21 (s, 1H, triazole), 3.82 (s, 2H, CH₂COO) |
| IR | 1715 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, trace) |
| Data synthesized from. |
Mitigation Strategies in Industrial Processes
Reagent Quality Controls
Chemical Reactions Analysis
Lesinurad Impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various intermediates and derivatives of Lesinurad .
Scientific Research Applications
Pharmacological Significance
Lesinurad is classified as a selective inhibitor of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which play crucial roles in uric acid reabsorption in the kidneys. By inhibiting these transporters, lesinurad increases renal uric acid excretion, thereby lowering serum uric acid levels. In clinical settings, lesinurad is used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat to enhance efficacy in patients who do not achieve target serum uric acid levels with XOIs alone .
Toxicological Studies
Toxicology studies conducted on lesinurad have provided insights into the safety profile of the compound and its impurities. A comprehensive battery of genetic toxicology studies indicated that lesinurad, including its impurities, did not exhibit significant mutagenic potential. However, concerns were raised regarding potential carcinogenic effects due to the formation of epoxide intermediates during metabolism, particularly the M3c metabolite . These findings underscore the importance of evaluating impurities like Lesinurad Impurity C in terms of their safety and potential toxic effects.
Clinical Trials Overview
Lesinurad has been evaluated in several pivotal clinical trials, including CLEAR 1 and CLEAR 2, which assessed its efficacy in combination with allopurinol among patients with gout . The results demonstrated that patients receiving lesinurad achieved target serum uric acid levels significantly more than those on allopurinol alone. The primary endpoint was met by a higher proportion of patients in the treatment group compared to placebo.
Long-term Efficacy
Extension studies following these trials indicated sustained benefits with lesinurad treatment over longer periods. In particular, patients who were inadequately responding to standard therapies showed improved outcomes when lesinurad was added to their treatment regimen . This highlights the importance of understanding not only the primary compound but also its impurities' roles in long-term therapeutic effectiveness.
Data Tables
| Study | Year | Population | Treatment | Primary Endpoint | Results |
|---|---|---|---|---|---|
| CLEAR 1 | 2015 | Gout Patients | Lesinurad + Allopurinol vs Placebo + Allopurinol | Serum Uric Acid < 6 mg/dL at 6 months | Significant improvement in treatment group |
| CLEAR 2 | 2015 | Gout Patients | Lesinurad + Allopurinol vs Placebo + Allopurinol | Serum Uric Acid < 6 mg/dL at 6 months | Similar results as CLEAR 1 |
| CRYSTAL | 2015 | Tophaceous Gout Patients | Lesinurad + Febuxostat vs Placebo + Febuxostat | Serum Uric Acid < 5 mg/dL at 6 months | No significant difference; improved at 12 months |
Mechanism of Action
Lesinurad Impurity C exerts its effects by inhibiting urate transporter 1 and organic anion transporter 4, which are proteins responsible for the reabsorption of uric acid in the kidneys . By inhibiting these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism is crucial for the treatment of hyperuricemia in patients with gout .
Comparison with Similar Compounds
Lesinurad Impurity C can be compared with other similar compounds, such as:
Dotinurad: Another selective inhibitor of urate transporter 1, used for the treatment of hyperuricemia.
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
This compound is unique in its dual inhibition of urate transporter 1 and organic anion transporter 4, making it effective in increasing uric acid excretion and lowering serum uric acid levels .
Biological Activity
Lesinurad Impurity C is a metabolite associated with Lesinurad, a selective uric acid reabsorption inhibitor used primarily in the treatment of gout. Understanding the biological activity of this impurity is crucial for assessing its potential effects and safety profile in clinical applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Lesinurad primarily functions by inhibiting uric acid transporters in the kidney, specifically URAT1 and OAT4. These transporters are responsible for the reabsorption of uric acid, and their inhibition leads to increased uric acid excretion. The IC50 values for Lesinurad against URAT1 and OAT4 are reported as 7.3 µM and 3.7 µM, respectively .
Table 1: Inhibition Potency of Lesinurad and Its Metabolites
| Compound | Target Transporter | IC50 (µM) |
|---|---|---|
| Lesinurad | URAT1 | 7.3 |
| Lesinurad | OAT4 | 3.7 |
| Metabolite M6 | URAT1 | 8.85 |
| Metabolite M2 | OAT4 | 12.2 |
Pharmacokinetics and Metabolism
Lesinurad undergoes significant metabolism, resulting in several metabolites, including this compound. The pharmacokinetic profile indicates that renal clearance is a primary route of elimination, with studies showing that renal impairment can significantly alter exposure levels .
Case Study: Pharmacokinetics in Renal Impairment
A study evaluated the pharmacokinetics of Lesinurad in subjects with varying degrees of renal impairment. Results indicated that exposure (AUC) increased by approximately 31% to 113% in individuals with mild to severe renal impairment compared to those with normal renal function . This finding underscores the importance of monitoring renal function during treatment.
Clinical Efficacy
Clinical trials have demonstrated that Lesinurad, particularly when used in combination with allopurinol, effectively reduces serum uric acid (sUA) levels. A Phase 2 study involving 208 patients showed significant reductions in sUA levels across different dosages of Lesinurad (200 mg to 600 mg), achieving up to a 30% reduction compared to placebo .
Table 2: Clinical Efficacy Results
| Dosage (mg) | Mean % Reduction in sUA | p-value |
|---|---|---|
| 200 | 16% | <0.0001 |
| 400 | 22% | <0.0001 |
| 600 | 30% | <0.0001 |
| Placebo | +3% | - |
Safety Profile
The safety profile of Lesinurad has been evaluated in multiple studies, revealing common adverse events such as gout flares, headache, and nasopharyngitis . Importantly, no serious adverse events were reported during clinical trials, indicating a favorable safety profile for patients.
Q & A
Q. How can researchers ensure reproducibility in impurity profiling studies for this compound?
- Methodological Answer : Detailed method documentation (column lot numbers, mobile phase preparation protocols) and raw data archiving (e.g., electronic lab notebooks) are critical. Inter-laboratory studies using shared reference standards validate method transferability. Compliance with ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) ensures data integrity .
Tables for Key Data
| Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| LOQ | 0.05% | 0.01% |
| Linearity (R²) | 0.998 | 0.999 |
| Recovery (%) | 98–102 | 95–105 |
| Column | C18 (4.6 × 150 mm, 3 µm) | HILIC (2.1 × 100 mm, 1.7 µm) |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
